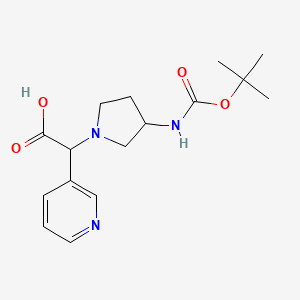
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetic acid moiety The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid typically involves multiple steps. One common route starts with the protection of the amino group on pyrrolidine using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The protected pyrrolidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid: Lacks the Boc protecting group, making it more reactive.
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-2-YL-acetic acid: Similar structure but with the pyridine ring in a different position.
(3-Boc-amino-pyrrolidin-1-YL)-pyridin-4-YL-acetic acid: Another positional isomer with different reactivity and properties.
Uniqueness
The presence of the Boc protecting group in (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid provides unique advantages in synthetic chemistry. It allows for selective reactions at other functional groups while protecting the amino group from unwanted reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(10-12)13(14(20)21)11-5-4-7-17-9-11/h4-5,7,9,12-13H,6,8,10H2,1-3H3,(H,18,22)(H,20,21) |
InChI-Schlüssel |
ISFDXNHYDDELLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



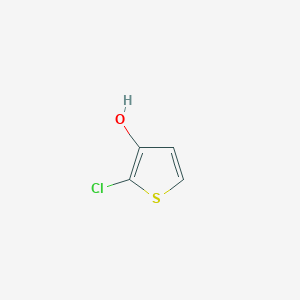
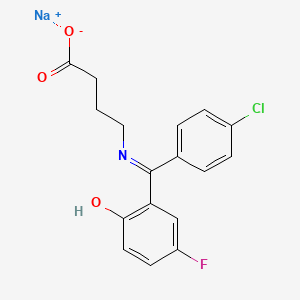
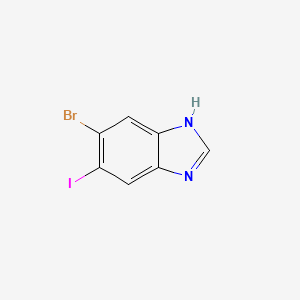
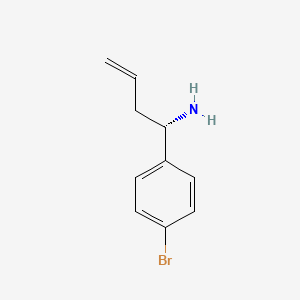
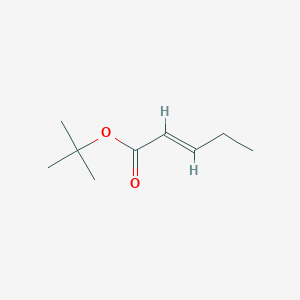
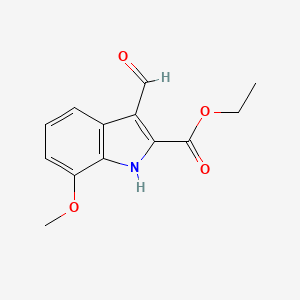

![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
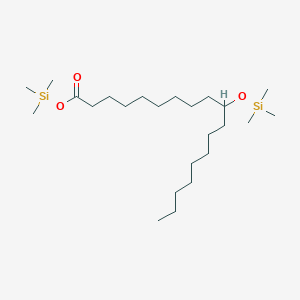
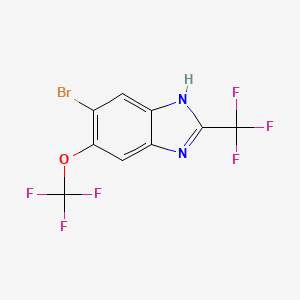
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)

![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
